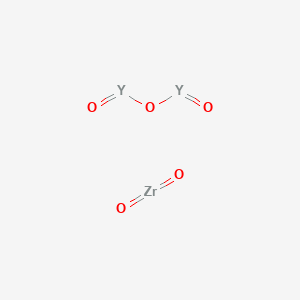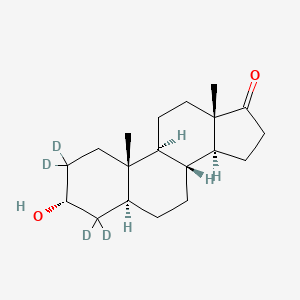
1-(5-Chloro-2-methylphenyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)ethylamine is an organic compound with the molecular formula C9H12ClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methylphenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 5-chloro-2-methylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Another method involves the reductive amination of 5-chloro-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methylphenyl)ethylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its chloro and methyl groups influence its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)ethylamine: Similar structure but lacks the chloro group.
1-(2-Chlorophenyl)ethylamine: Similar structure but with the chloro group in a different position.
1-(3-Chloro-4-methylphenyl)ethylamine: Similar structure with both chloro and methyl groups in different positions.
Uniqueness
1-(5-Chloro-2-methylphenyl)ethylamine is unique due to the specific positioning of the chloro and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
35247-80-4 |
|---|---|
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 |
Clave InChI |
RCJWKWDOIJCEIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C(C)N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)



